Alachlor-d13

Description

Properties

IUPAC Name |

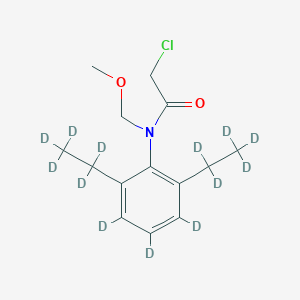

2-chloro-N-(methoxymethyl)-N-[3,4,5-trideuterio-2,6-bis(1,1,2,2,2-pentadeuterioethyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO2/c1-4-11-7-6-8-12(5-2)14(11)16(10-18-3)13(17)9-15/h6-8H,4-5,9-10H2,1-3H3/i1D3,2D3,4D2,5D2,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCSGPAVHZFQHGE-PTKGBVOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)N(COC)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])C([2H])([2H])[2H])N(COC)C(=O)CCl)C([2H])([2H])C([2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583583 | |

| Record name | Alachlor-d13 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015856-63-9 | |

| Record name | Alachlor-d13 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1015856-63-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Deuterium Incorporation Strategies

This compound is synthesized through isotopic labeling, targeting 13 hydrogen atoms replaced by deuterium. The molecular structure (C₁₄H₇D₁₃ClNO₂) indicates deuterium enrichment in the 2,6-diethylphenyl and methoxymethyl groups. Two primary strategies are employed:

Deuteration via Labeled Precursors

This method utilizes deuterated starting materials to ensure site-specific isotopic incorporation:

-

Deuterated 2,6-Diethylaniline : Synthesized by reacting deuterated ethanol (C₂D₅OD) with aniline derivatives under acidic conditions, followed by catalytic hydrogenation to introduce deuterium into the ethyl groups.

-

Deuterated Methoxymethyl Chloride : Prepared by chlorination of deuterated methanol (CD₃OD) and formaldehyde, enabling deuteration of the methoxymethyl moiety.

Post-Synthetic Hydrogen-Deuterium Exchange

Limited to specific positions, this approach involves exposing alachlor to deuterated solvents (e.g., D₂O or DMSO-d₆) under controlled acidic or basic conditions. However, this method risks incomplete deuteration and isotopic scrambling.

Stepwise Synthesis Protocol

The synthesis proceeds through three key steps:

-

Formation of 2,6-Diethylphenylamine-d₁₀ :

-

Acetylation with Chloroacetyl Chloride :

-

Methoxymethylation :

Optimization of Reaction Conditions

Catalytic Systems

Temperature and Solvent Effects

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 50–80°C | ↑ Yield by 15% |

| Solvent Polarity | Low (DCM, Ether) | Prevents hydrolysis |

| Deuterium Source | C₂D₅Br, CD₃OD | Ensures >98% isotopic purity |

Higher temperatures (>100°C) promote deuteration but risk decomposition, while polar solvents (e.g., DMF) reduce isotopic retention.

Purification and Isolation Techniques

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC) :

-

Gas Chromatography-Mass Spectrometry (GC-MS) :

Crystallization

Recrystallization from deuterated ethanol (C₂D₅OD) yields >99% pure crystals, with isotopic integrity confirmed via NMR.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

-

High-Resolution MS (HRMS) :

-

Isotopic Purity : >99% D-enrichment, confirmed by absence of M+12 signals.

Comparative Analysis of Synthesis Methods

| Parameter | Deuteration via Precursors | Post-Synthetic Exchange |

|---|---|---|

| Isotopic Purity | >99% | 85–90% |

| Yield | 80–90% | 60–70% |

| Cost | High (deuterated reagents) | Moderate |

| Scalability | Suitable for bulk production | Limited to small scale |

The precursor method is preferred for analytical standards requiring high isotopic purity, while exchange methods suffice for tracer studies with lower precision requirements.

Challenges and Solutions

Scientific Research Applications

Analytical Applications

1.1 Internal Standard for Quantification

Alachlor-d13 is primarily utilized as an internal standard in analytical methods for quantifying alachlor in environmental samples. The deuterated compound enhances the accuracy and precision of measurements by compensating for variability during sample preparation and analysis. For instance, it is used in:

- Accelerated Solvent Extraction (ASE) : This method extracts alachlor from water samples, where this compound serves as a reference to improve quantification accuracy .

- Size Exclusion Chromatography (SEC) : Following extraction, SEC can be employed to separate compounds based on size, with this compound aiding in the identification and quantification of alachlor residues .

1.2 Environmental Monitoring

The application of this compound extends to environmental monitoring, particularly in assessing the presence and concentration of alachlor and its metabolites in soil and water:

- Groundwater Studies : Research has indicated that alachlor is a persistent contaminant in groundwater systems. Using this compound allows for more reliable tracking of its degradation and transport mechanisms .

- Surface Water Analysis : this compound is instrumental in studying the impact of agricultural runoff on surface water quality, providing insights into contamination levels and potential ecological risks .

Ecotoxicological Research

2.1 Toxicity Assessments

This compound is also significant in ecotoxicological studies aimed at understanding the potential risks associated with alachlor exposure to non-target organisms:

- Aquatic Toxicity Testing : Studies have shown that alachlor poses risks to aquatic organisms, including fish and shellfish. Using this compound helps researchers quantify these risks more effectively by providing a clear measure of exposure levels .

- Terrestrial Toxicity Evaluations : The compound's effects on terrestrial species are assessed through laboratory and field studies, where this compound serves as a marker for evaluating chronic exposure risks .

Groundwater Contamination Study

A study conducted by the Environmental Protection Agency (EPA) evaluated the persistence of alachlor in groundwater sources across various agricultural regions. By employing this compound as an internal standard, researchers were able to accurately quantify alachlor levels over time, revealing significant contamination linked to agricultural practices. The findings indicated that while concentrations were below maximum contaminant levels (MCLs), continuous monitoring was necessary due to potential long-term effects on drinking water quality .

Soil Dissipation Research

Research published in environmental sciences examined the dissipation rates of alachlor and its metabolites in different soil types using compound-specific isotope analysis (CSIA). The study utilized this compound to track degradation pathways and assess microbial community responses to herbicide application. Results demonstrated varying dissipation rates influenced by soil composition and microbial activity, highlighting the importance of using isotopically labeled compounds for accurate environmental assessments .

Data Table: Summary of Applications

| Application Area | Specific Use | Methodology |

|---|---|---|

| Analytical Chemistry | Internal standard for quantification | ASE followed by SEC |

| Environmental Monitoring | Groundwater and surface water analysis | Residue tracking |

| Ecotoxicology | Aquatic and terrestrial toxicity assessments | Laboratory toxicity tests |

| Case Studies | Groundwater contamination studies | Longitudinal monitoring |

| Soil dissipation research | CSIA with microbial community analysis |

Mechanism of Action

The mechanism of action of Alachlor-d13 is similar to that of alachlor, as it is a deuterated analog. Alachlor is a selective pre-emergence herbicide that inhibits the synthesis of essential proteins in plants, leading to the death of weeds. The site of uptake is primarily in the roots and shoots of seedlings. The deuterium substitution in this compound does not significantly alter its mechanism of action but provides a distinct mass difference for analytical purposes .

Comparison with Similar Compounds

Structural and Isotopic Features

Table 1: Structural and Isotopic Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Isotopic Substitution | CAS Number | Isotopic Purity |

|---|---|---|---|---|---|

| Alachlor-d13 | C₁₄H₇D₁₃ClNO₂ | 282.85 | 13 D atoms | 1015856-63-9 | ≥98 atom% D |

| Butachlor-d13 | C₁₇H₂₆ClNO₂ | 324.90 | 13 D atoms (assumed) | 1632119-31-3 | ≥95 atom% D |

| Metolachlor-d6 | C₁₅H₁₉D₆ClNO₂ | 298.30 | 6 D atoms | N/A | 98 atom% D |

| Acetochlor-d11 | C₁₄H₁₈D₁₁ClNO₂ | 282.30 | 11 D atoms | N/A | 99 atom% D |

Key Observations :

- This compound and Butachlor-d13 belong to the chloroacetanilide herbicide family but differ in alkyl chain length (butachlor has a longer ethyl group) .

- Metolachlor-d6 and Acetochlor-d11 are structurally analogous but feature fewer deuterium substitutions, affecting their utility in multi-residue analyses .

- Alachlor-13C4 (C₁₀¹³C₄H₂₀ClNO₂) uses carbon-13 labeling instead of deuterium, making it suitable for carbon-specific tracking in metabolic studies .

Environmental Behavior

- Persistence : this compound and butachlor-d13 exhibit similar half-lives in aquatic systems (~30 days), but butachlor’s longer alkyl chain increases adsorption to organic matter .

- Degradation: Photolysis studies show deuterated analogs degrade 10–15% slower than non-deuterated forms due to isotopic effects on reaction kinetics .

Biological Activity

Alachlor-d13 is a deuterated form of the herbicide alachlor, which is primarily used for controlling weeds in various crops. Understanding the biological activity of this compound is crucial for assessing its environmental impact, toxicity, and potential health risks associated with exposure. This article synthesizes research findings, case studies, and data on the biological activity of this compound.

Overview of this compound

Alachlor is a pre-emergent herbicide that inhibits the growth of certain grass and broadleaf weeds. Its deuterated version, this compound, is utilized in research to trace its metabolic pathways and environmental fate due to the stable isotopic labeling provided by deuterium.

Biological Mechanisms and Metabolism

Alachlor functions by inhibiting the synthesis of chlorophyll and other essential plant growth hormones. The primary mechanism involves interference with the enzyme systems responsible for lipid biosynthesis in plants. Research indicates that this compound undergoes similar metabolic pathways as its non-deuterated counterpart, suggesting that isotopic substitution does not significantly alter its biological activity.

Metabolic Pathways

- Absorption and Distribution : Alachlor is absorbed by plant roots and foliage, with studies showing that it can translocate within plant tissues.

- Degradation : Microbial degradation plays a significant role in the breakdown of alachlor in soil environments. The presence of specific microbial communities can enhance the degradation process.

Toxicological Profile

Research on the toxicological effects of this compound indicates potential risks to human health and ecosystems. A notable study highlighted associations between alachlor exposure and various cancers among agricultural workers.

Case Study: Cancer Incidence

A significant epidemiological study involving 49,685 applicators found strong associations between alachlor use and increased risks of:

- Laryngeal Cancer : Relative risks (RR) increased with higher exposure levels:

- Second quartile: RR = 4.68

- Third quartile: RR = 6.04

- Fourth quartile: RR = 7.10

- Myeloid Leukemia : Elevated risk was noted, particularly in the highest exposure quartile (RR = 1.82) .

Environmental Impact

The environmental persistence of this compound has been documented in various studies, indicating its potential to contaminate soil and water systems. Its degradation products are also of concern due to their biological activity.

Bioremediation Studies

Research has demonstrated that specific bacterial strains can effectively degrade alachlor in contaminated soils. For instance, a study utilized Arthrobacter protophormiae RKJ100 to enhance degradation rates in anoxic conditions, revealing significant changes in microbial community structures during bioremediation efforts .

Data Summary

The following table summarizes key findings related to the biological activity and toxicological effects of this compound:

| Parameter | Finding |

|---|---|

| Mechanism of Action | Inhibits lipid biosynthesis |

| Absorption | Root and foliar uptake |

| Cancer Associations | Laryngeal cancer (RR up to 7.10) |

| Myeloid Leukemia Risk | Elevated risk (RR = 1.82) |

| Biodegradation | Enhanced by specific bacteria |

| Environmental Persistence | Detected in soil and water systems |

Q & A

Q. How is Alachlor-d13 synthesized and characterized in academic research?

this compound, a deuterated isotopologue of alachlor, is synthesized via selective deuteration of the parent compound. Key steps include substituting hydrogen atoms with deuterium at specific positions (e.g., the ethyl groups) using catalysts like Pd/C under deuterium gas. Characterization involves nuclear magnetic resonance (NMR) to confirm deuterium incorporation and mass spectrometry (MS) to verify isotopic purity (>98 atom% D) . Researchers must report synthetic yields, isotopic enrichment, and purity metrics to ensure reproducibility .

Q. What protocols are recommended for handling and storing this compound to maintain stability?

Store this compound in airtight, light-resistant containers at 2–8°C to prevent degradation. Prior to use in environmental or photolysis experiments, validate stability via LC-MS/MS by checking for deuterium loss or isotopic exchange. Avoid exposure to high temperatures (>40°C) or acidic/basic conditions, which may compromise isotopic integrity .

Q. How is this compound utilized as an internal standard in environmental analysis?

this compound is added to environmental samples (e.g., water, soil) at known concentrations before extraction to correct for matrix effects and instrument variability. Use isotopic dilution mass spectrometry (IDMS) with LC-MS/MS for quantification. Key parameters include matching retention times with the target analyte (alachlor) and monitoring deuterium-specific fragment ions (e.g., m/z 282.1999 for this compound vs. 269.1 for alachlor) .

Advanced Research Questions

Q. What analytical challenges arise when quantifying this compound in complex matrices, and how can they be mitigated?

Challenges include:

- Matrix effects : Co-eluting substances in environmental samples suppress ionization. Mitigate via solid-phase extraction (SPE) with C18 cartridges and post-column infusion of deuterated standards .

- Isotopic cross-talk : Ensure chromatographic separation between this compound and non-deuterated alachlor to avoid overlapping MS signals. Optimize gradient elution protocols .

- Degradation artifacts : Monitor for photodegradation products (e.g., chloroacetanilide derivatives) using high-resolution MS (HRMS) .

Q. How do researchers design experiments to study the photodegradation pathways of this compound?

Photolysis experiments involve irradiating this compound in aqueous solutions (e.g., simulated sunlight at 500 W/m²) and analyzing degradation kinetics. Use:

- Quenchers : Sodium azide (to identify singlet oxygen-mediated pathways) .

- HRMS : To identify deuterium-retaining vs. non-retaining degradation products, revealing reaction mechanisms (e.g., hydroxylation vs. dealkylation) .

- Isotope effects : Compare degradation rates of this compound vs. non-deuterated alachlor to assess kinetic isotope effects (KIEs) .

Q. What methodologies resolve contradictions in reported degradation half-lives of this compound across studies?

Discrepancies often stem from variations in experimental conditions (e.g., light intensity, pH). To reconcile

- Standardize protocols : Adopt OECD guidelines for photolysis testing (e.g., fixed irradiance, controlled temperature) .

- Meta-analysis : Use multivariate regression to model degradation rates as a function of pH, dissolved organic matter, and light source .

- Interlaboratory validation : Share raw datasets (e.g., chromatograms, calibration curves) via repositories to enable cross-study reproducibility checks .

Data Analysis and Interpretation

Q. How can researchers differentiate between abiotic and biotic degradation of this compound in environmental samples?

- Abiotic pathways : Conduct sterile control experiments (e.g., autoclaved soil/water) and track deuterium retention in degradation products via HRMS .

- Biotic pathways : Compare degradation rates in live vs. sterilized microbial communities. Use stable isotope probing (SIP) with ¹³C-labeled substrates to trace microbial uptake .

Q. What statistical approaches are used to validate the precision of this compound-based quantification methods?

- Internal standard calibration : Calculate relative response factors (RRFs) for this compound across multiple batches. Acceptable precision: ≤15% RSD for intra-day and inter-day replicates .

- Limit of detection (LOD) : Determine via signal-to-noise (S/N) ratios (LOD = 3×S/N) and cross-validate using blank-spiked samples .

Literature and Reproducibility

Q. How should researchers critically evaluate existing literature on this compound for experimental replication?

- Assay transparency : Prioritize studies detailing synthetic routes (e.g., deuterium sources), MS parameters, and raw data availability .

- Bias detection : Identify conflicts of interest (e.g., industry-funded studies) and verify results against independent datasets .

- Reproducibility checklists : Use tools like the ARRIVE guidelines to assess methodological rigor in environmental toxicity studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.